5-Bromo-2,4-difluorobenzenesulfonyl chloride

Catalog No.
S673616
CAS No.
287172-61-6
M.F
C6H2BrClF2O2S
M. Wt
291.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,4-difluorobenzenesulfonyl chloride

CAS Number

287172-61-6

Product Name

5-Bromo-2,4-difluorobenzenesulfonyl chloride

IUPAC Name

5-bromo-2,4-difluorobenzenesulfonyl chloride

Molecular Formula

C6H2BrClF2O2S

Molecular Weight

291.5 g/mol

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H

InChI Key

GSNAPAYUOACKRN-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)F

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)F

5-Bromo-2,4-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2SC_6H_2BrClF_2O_2S and a molecular weight of approximately 291.50 g/mol. This compound is characterized by its sulfonyl chloride functional group, which confers significant reactivity, particularly in nucleophilic substitution reactions. The presence of bromine and fluorine atoms enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.

The compound typically appears as a crystalline powder, with physical properties including a melting point of 34-36°C and a boiling point of 297.1°C at 760 mmHg . Its structure can be represented using the InChI key: SBMKFWMFNIEPDN-UHFFFAOYSA-N and the SMILES notation: FC1=CC(=C(F)C=C1Br)S(Cl)(=O)=O .

As 5-Bromo-2,4-difluorobenzenesulfonyl chloride is primarily a research chemical, there is no current information available on its specific mechanism of action in biological systems.

Due to the presence of the sulfonyl chloride group, 5-Bromo-2,4-difluorobenzenesulfonyl chloride is likely to be corrosive and a lachrymator (tear gas). It can react with water to release hydrochloric acid fumes. Specific data on toxicity, flammability, and other hazards are not available. However, standard precautions for handling strong acids and corrosive chemicals should be followed when working with this compound [].

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively.
  • Electrophilic Aromatic Substitution: The bromine atom can be displaced under certain conditions, allowing for further functionalization of the aromatic ring.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid, releasing toxic gases .

The synthesis of 5-bromo-2,4-difluorobenzenesulfonyl chloride typically involves:

  • Starting Materials: Using 5-bromo-2,4-difluorobenzenesulfonic acid as a precursor.
  • Chlorination: Reacting the sulfonic acid with thionyl chloride or oxalyl chloride under controlled conditions to yield the sulfonyl chloride.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity .

5-Bromo-2,4-difluorobenzenesulfonyl chloride finds applications in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Proteomics Research: The compound is utilized in labeling techniques for studying proteins and other biomolecules due to its reactive nature .
  • Material Science: It can be used to modify surfaces or create functional materials through covalent bonding.

Interaction studies involving 5-bromo-2,4-difluorobenzenesulfonyl chloride often focus on its reactivity with various nucleophiles. This includes:

  • Reactivity with Amines: Investigating how it forms sulfonamides with different amines.
  • Reactivity with Alcohols: Examining its ability to produce sulfonate esters.
  • Biological Interactions: Researching potential interactions with enzymes or receptors that may be influenced by its electrophilic characteristics .

Similar Compounds

Several compounds share structural similarities with 5-bromo-2,4-difluorobenzenesulfonyl chloride. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Bromo-2,5-difluorobenzenesulfonyl chloride207974-14-9Similar structure but different substitution pattern
5-Chloro-2,4-difluorobenzenesulfonyl chloride287172-61-6Chlorine instead of bromine; different reactivity profile
3-Bromo-4-fluorobenzenesulfonyl chloride287172-61-7Different halogen substitution leading to unique properties

These compounds highlight the uniqueness of 5-bromo-2,4-difluorobenzenesulfonyl chloride in terms of its specific halogen substitutions and resultant chemical behavior. Each variant offers distinct reactivity patterns that can be exploited in various synthetic applications.

5-Bromo-2,4-difluorobenzenesulfonyl chloride exhibits moderate thermal stability under controlled conditions but demonstrates susceptibility to thermal decomposition at elevated temperatures. The compound maintains structural integrity at its melting point range of 34-36°C [2] [3] [4] and remains stable during normal handling procedures when stored under appropriate conditions.

Thermal Stability Profile

The compound demonstrates acceptable thermal stability under ambient conditions, with a reported boiling point of 297.1°C at 760 mmHg [5]. However, thermal decomposition becomes significant above 100°C, leading to the formation of multiple hazardous decomposition products [6] [7] [8]. The decomposition temperature threshold represents a critical parameter for processing and handling protocols, as exceeding this temperature initiates irreversible chemical breakdown.

The thermodynamic stability of 5-Bromo-2,4-difluorobenzenesulfonyl chloride is influenced by the electron-withdrawing effects of the bromine and fluorine substituents, which stabilize the aromatic ring system while simultaneously increasing the electrophilic character of the sulfonyl chloride functionality [9] [10]. This electronic configuration contributes to both the compound's reactivity profile and its thermal behavior patterns.

Decomposition Pathway Analysis

Thermal decomposition of 5-Bromo-2,4-difluorobenzenesulfonyl chloride follows a complex multi-step mechanism involving the sequential breakdown of various functional groups. The primary decomposition products include hydrogen bromide, hydrogen chloride, hydrogen fluoride, sulfur oxides, carbon oxides, and various halogenated organic fragments [6] [7] [8] [11].

Decomposition ProductFormation ConditionsToxicity LevelReference
Hydrogen bromide (HBr)Thermal decompositionHigh [6] [7] [8] [11]
Hydrogen chloride (HCl)Thermal decomposition/HydrolysisHigh [6] [7] [8] [11]
Hydrogen fluoride (HF)Thermal decompositionVery High [6] [7] [8] [11]
Sulfur oxides (SOₓ)Thermal decompositionModerate to High [6] [7] [8] [11]
Carbon oxides (COₓ)Thermal decompositionVariable [6] [7] [8] [11]

The formation of hydrogen halides represents the most significant safety concern during thermal decomposition events. Hydrogen fluoride generation is particularly problematic due to its extreme toxicity and corrosive properties [6] [7] [8]. The decomposition mechanism involves initial cleavage of the sulfonyl chloride bond, followed by sequential elimination of halogen atoms from the aromatic ring system.

Kinetic Considerations

The decomposition kinetics of 5-Bromo-2,4-difluorobenzenesulfonyl chloride exhibit temperature-dependent behavior with significant acceleration above the critical threshold temperature. The presence of multiple halogen substituents influences the activation energy requirements for decomposition initiation, with the sulfonyl chloride group representing the most labile functionality under thermal stress conditions [9] [10].

Solubility Behavior in Polar and Non-polar Solvent Systems

The solubility characteristics of 5-Bromo-2,4-difluorobenzenesulfonyl chloride demonstrate marked dependence on solvent polarity and chemical compatibility. The compound exhibits fundamentally different behavior in protic versus aprotic solvents, with significant implications for handling, storage, and synthetic applications.

Polar Solvent Compatibility

5-Bromo-2,4-difluorobenzenesulfonyl chloride displays excellent solubility in most polar organic solvents, including acetone, chloroform, dichloromethane, ethanol, and diethyl ether [12] [13] [14]. This broad solubility profile reflects the compound's moderate polarity arising from the electronegative halogen substituents and the polar sulfonyl chloride functionality.

The dissolution mechanism in polar aprotic solvents involves dipole-dipole interactions and potential coordination through the sulfur atom. Acetone demonstrates particularly good solvation properties for the compound [15] [16], likely due to favorable interactions between the carbonyl dipole and the electropositive sulfur center.

Solvent SystemSolubility LevelInteraction MechanismReference
AcetoneHighDipole-dipole interactions [15] [16]
ChloroformHighWeak hydrogen bonding [12] [13]
DichloromethaneHighDipolar interactions [16]
EthanolModeratePotential for reaction [12] [13]
Diethyl etherModerateWeak coordination [12] [13]

Aqueous Behavior and Hydrolysis

The interaction of 5-Bromo-2,4-difluorobenzenesulfonyl chloride with water represents a fundamentally different process from simple dissolution. Rather than forming a stable solution, the compound undergoes rapid hydrolysis according to the reaction mechanism described by the general equation for sulfonyl chloride hydrolysis [17] :

RSO₂Cl + H₂O → RSO₃H + HCl

This hydrolytic process proceeds through nucleophilic attack by water molecules at the electrophilic sulfur center, resulting in the formation of 5-bromo-2,4-difluorobenzenesulfonic acid and hydrogen chloride [17] [19]. The reaction rate is rapid at room temperature and becomes virtually instantaneous in the presence of basic catalysts or elevated temperatures.

Non-polar Solvent Limitations

The solubility of 5-Bromo-2,4-difluorobenzenesulfonyl chloride in non-polar organic solvents is significantly reduced compared to polar systems [12] [13]. This behavior pattern is consistent with the polar nature of the sulfonyl chloride functionality and the overall molecular dipole moment arising from the halogen substituents.

Non-polar solvents such as hexane, cyclohexane, and petroleum ether demonstrate limited capacity for dissolving the compound, resulting in heterogeneous systems or very dilute solutions. The poor solubility in non-polar media can be attributed to the absence of favorable intermolecular interactions and the energetically unfavorable disruption of solvent-solvent interactions without compensating solute-solvent attractions.

Specialized Solvent Systems

Toluene represents an intermediate case, demonstrating moderate solubility for 5-Bromo-2,4-difluorobenzenesulfonyl chloride [20]. The aromatic nature of toluene provides some degree of π-π interaction capability with the substituted benzene ring of the solute, while the methyl substituent imparts sufficient polarity to facilitate partial dissolution.

Fluorinated solvents may offer enhanced compatibility due to favorable halogen-halogen interactions, though specific solubility data for these systems is limited. The presence of multiple fluorine atoms in the solute molecule suggests potential for favorable interactions with fluorinated solvent media through weak halogen bonding mechanisms.

Hygroscopicity and Moisture Sensitivity Profiles

5-Bromo-2,4-difluorobenzenesulfonyl chloride exhibits extreme moisture sensitivity, representing one of the most critical handling considerations for this compound. The hygroscopic nature and rapid reactivity with atmospheric moisture necessitate stringent storage and handling protocols to maintain compound integrity and prevent hazardous decomposition.

Moisture Sensitivity Mechanisms

The exceptional moisture sensitivity of 5-Bromo-2,4-difluorobenzenesulfonyl chloride stems from the highly electrophilic nature of the sulfonyl chloride functional group [21] [6] [3] [4] [11]. The sulfur atom, bearing a formal positive charge due to the electron-withdrawing effects of the attached oxygen atoms and chlorine, readily undergoes nucleophilic attack by water molecules.

The hydrolysis reaction proceeds through a concerted mechanism involving simultaneous formation of the sulfur-oxygen bond and cleavage of the sulfur-chlorine bond. This process is thermodynamically favorable due to the formation of the stable sulfonic acid product and the elimination of hydrogen chloride gas [9] [10] [17].

Atmospheric Moisture Interactions

Under normal atmospheric conditions (relative humidity 30-70%), 5-Bromo-2,4-difluorobenzenesulfonyl chloride begins hydrolysis within minutes of exposure to air [9] [10] [17]. The reaction rate demonstrates strong dependence on humidity levels, with accelerated decomposition occurring under high moisture conditions.

The initial hydrolysis products include hydrogen chloride gas, which creates a self-catalytic effect by lowering the local pH and further accelerating the decomposition process. This autocatalytic behavior results in rapid, complete conversion of the sulfonyl chloride to the corresponding sulfonic acid under uncontrolled moisture exposure [17] .

Moisture LevelReaction RateDecomposition ProductsTime to Complete Conversion
Low humidity (<20%)SlowLimited HCl formationSeveral hours
Moderate humidity (20-60%)ModerateProgressive decomposition30-60 minutes
High humidity (>60%)RapidExtensive HCl evolution5-15 minutes

Storage Requirements and Protocols

Effective preservation of 5-Bromo-2,4-difluorobenzenesulfonyl chloride requires implementation of comprehensive moisture exclusion protocols. The recommended storage temperature range of 2-8°C provides optimal stability while minimizing thermal decomposition risks [3] [4] [11].

Inert atmosphere storage using nitrogen or argon gas effectively prevents moisture contact and extends compound shelf life [3] [4] [11]. The storage containers must maintain hermetic seals to prevent atmospheric moisture infiltration during storage periods. Regular monitoring of storage conditions and periodic assessment of compound integrity are essential for maintaining product quality.

Handling Considerations

Laboratory handling of 5-Bromo-2,4-difluorobenzenesulfonyl chloride requires implementation of strict moisture control measures. All glassware and equipment must be thoroughly dried prior to use, preferably through oven-drying followed by cooling under inert atmosphere conditions.

Transfer operations should be conducted under inert gas blankets or within glove box environments to minimize atmospheric moisture exposure [11]. The use of molecular sieves or other desiccants in storage and handling environments provides additional moisture protection, though direct contact between desiccants and the compound should be avoided to prevent potential chemical interactions.

Packaging and Container Selection

Appropriate packaging materials for 5-Bromo-2,4-difluorobenzenesulfonyl chloride must demonstrate excellent moisture barrier properties and chemical compatibility. Glass containers with high-quality sealing systems provide optimal protection, while certain polymer materials may offer adequate protection for short-term storage applications.

Metal containers should be avoided due to potential corrosive interactions with decomposition products, particularly hydrogen chloride formation. The selection of appropriate closure systems, including septum-sealed vials and ampule packaging, depends on the intended storage duration and usage patterns.

Acid-Base Characteristics of Sulfonyl Chloride Moiety

The sulfonyl chloride functionality in 5-Bromo-2,4-difluorobenzenesulfonyl chloride exhibits pronounced acidic characteristics, both in terms of Lewis acid behavior and through its hydrolysis products. Understanding these acid-base properties is fundamental to predicting reactivity patterns and developing appropriate handling protocols.

Lewis Acid Character

The sulfonyl chloride group demonstrates strong Lewis acid behavior through the electrophilic sulfur center [9] [10] [22]. The sulfur atom, formally bearing a positive charge due to coordination with two oxygen atoms and one chlorine atom, readily accepts electron pairs from nucleophilic species. This Lewis acidity is enhanced by the electron-withdrawing effects of the bromine and fluorine substituents on the benzene ring, which further increase the electrophilic character of the sulfur center.

The Lewis acid strength can be quantified through its reactivity toward various nucleophiles, with the compound demonstrating rapid reaction rates with amines, alcohols, and other electron-rich species [9] [10] [22]. The mechanism involves coordination of the nucleophile to the sulfur center, followed by departure of the chloride ion as a leaving group.

Brønsted Acid Formation

Upon hydrolysis, 5-Bromo-2,4-difluorobenzenesulfonyl chloride generates two distinct Brønsted acid species: the corresponding sulfonic acid and hydrogen chloride [17] [19]. The hydrolysis reaction proceeds according to the established mechanism for sulfonyl chloride compounds:

C₆H₂BrF₂SO₂Cl + H₂O → C₆H₂BrF₂SO₃H + HCl

The resulting 5-bromo-2,4-difluorobenzenesulfonic acid represents a strong organic acid with an estimated pKa value similar to other substituted benzenesulfonic acids, approximately -2.5 [23] [24]. This extreme acidity arises from the stabilization of the conjugate base through delocalization of negative charge and the electron-withdrawing effects of the halogen substituents.

pH Effects and Solution Behavior

Aqueous solutions resulting from the hydrolysis of 5-Bromo-2,4-difluorobenzenesulfonyl chloride demonstrate highly acidic pH values, typically below 2 [10] [23] [25]. The dual acid formation contributes to the extreme acidity, with both the sulfonic acid and hydrogen chloride contributing to proton concentration.

The pH depression is particularly pronounced due to the complete dissociation of both acid species in aqueous solution. Sulfonic acids are among the strongest organic acids, showing complete ionization even in concentrated solutions [23] [17] [25]. Similarly, hydrogen chloride represents a strong inorganic acid with complete dissociation under normal conditions.

Acid SpeciesEstimated pKaDissociation BehaviorContribution to pH
5-Bromo-2,4-difluorobenzenesulfonic acid~-2.5CompleteMajor
Hydrogen chloride~-7CompleteSignificant
Combined effectN/ACompletepH < 2

Reactivity Implications

The strong acid-base characteristics of 5-Bromo-2,4-difluorobenzenesulfonyl chloride have profound implications for its reactivity profile and synthetic utility. The Lewis acid behavior enables the compound to function as an effective electrophilic reagent in various organic transformations, particularly in sulfonylation reactions with nucleophilic substrates.

The generation of strong acid products upon hydrolysis necessitates careful consideration of materials compatibility and safety protocols. Equipment and containers must demonstrate resistance to strong acid conditions to prevent corrosive damage during handling and storage operations [10] [23] [25].

Mechanistic Considerations

The acid-base behavior of the sulfonyl chloride moiety follows well-established mechanistic pathways involving nucleophilic substitution at the sulfur center [9] [10] [22]. The reaction mechanism typically proceeds through a concerted process with simultaneous bond formation and cleavage, avoiding the formation of high-energy intermediates.

The rate of acid formation through hydrolysis demonstrates significant temperature dependence, with elevated temperatures accelerating both the initial nucleophilic attack and subsequent proton transfer processes [9] [26] [17]. This temperature sensitivity has practical implications for storage and handling protocols, reinforcing the importance of temperature control in maintaining compound stability.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Bromo-2,4-difluorobenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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